1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride is a synthetic compound classified as an oxadiazole derivative. Its molecular formula is and it has a molecular weight of approximately 288.35 g/mol. This compound is notable for its potential applications in medicinal chemistry and agriculture, particularly due to its biological activity against various pathogens and pests.
The compound is cataloged under the CAS number 1417568-54-7 and can be found in various chemical databases such as PubChem and ChemDiv. It is primarily classified within the broader category of oxadiazoles, which are known for their diverse biological activities and applications in pharmaceuticals .
The synthesis of 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride typically involves several steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Common solvents used include dimethyl sulfoxide or ethanol, while catalysts may be employed to enhance reaction rates.
The molecular structure of 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride can be represented using various structural formulas:
COc(cc1)ccc1-c1noc(CN2CCNCCC2)n1
BTWLAUJYOKHORX-UHFFFAOYSA-N
This structure features a methoxyphenyl group attached to an oxadiazole ring, which is further connected to a diazepane structure .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 288.35 g/mol |
CAS Number | 1417568-54-7 |
The compound undergoes several types of chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.
The mechanism of action of 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride involves its interaction with specific molecular targets in biological systems. Notably, it has been shown to inhibit succinate dehydrogenase, impacting cellular respiration and leading to increased production of reactive oxygen species. This action may contribute to its anticancer effects by inducing oxidative stress in cancer cells .
The compound exhibits several important physical properties:
The chemical properties include stability under standard laboratory conditions and reactivity with various functional groups due to the presence of both diazepane and oxadiazole moieties.
1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride has several notable applications:
This compound represents a valuable addition to research in both medicinal chemistry and agricultural science due to its diverse biological activities and potential therapeutic applications.
CAS No.: 24622-61-5
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5